![molecular formula C15H11NO4 B3065674 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- CAS No. 56374-47-1](/img/structure/B3065674.png)
2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-
説明
科学的研究の応用
1. Electropolymerization and Conducting Polymers
2,5-Pyrrolidinedione derivatives have been explored in the synthesis of conducting polymers. For instance, research shows that bis(pyrrol-2-yl) arylenes, including 2,6-bis(pyrrol-2-yl)naphthalene, exhibit low oxidation potentials suitable for electropolymerization, leading to stable, electrically conducting polymers (Sotzing et al., 1996).
2. Synthesis of Aromatic Derivatives
The compound is used in the synthesis of aromatic derivatives. For example, 1-aryl-2,5 pyrrolidinediones have been synthesized, demonstrating unique NMR spectral characteristics and indicating constrained rotation around the nitrogen-aryl bond, contributing to their structural diversity (Hubbard et al., 1992).
3. Antimicrobial Screening
Novel azaimidoxy compounds, including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, have been synthesized and evaluated for antimicrobial activities. These derivatives show potential as chemotherapeutic agents, highlighting the medicinal chemistry applications of 2,5-Pyrrolidinedione derivatives (Jain et al., 2006).
4. Ring Halogenations in Organic Synthesis
Research demonstrates the use of 1-Bromo-2,5-pyrrolidinedione in ring halogenations of polyalkylbenzenes, indicating its utility in organic synthesis processes (Bovonsombat & Mcnelis, 1993).
5. Formation of Cross-Linking and Monomeric Pyrrole Products
2,5-Pyrrolidinedione derivatives are involved in the formation of cross-linking and monomeric pyrrole products in the treatment of amino acids, peptides, and proteins. This is significant in understanding the neurotoxic effects of certain industrial solvents (Zhu et al., 1994).
6. Structural Studies and IR Spectra
The structures of 2,5-pyrrolidinedione derivatives have been studied using IR spectra and ab initio MO calculations, providing insights into their molecular characteristics and potential applications in materials science (Stamboliyska et al., 2000).
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-13-7-8-14(18)16(13)20-15(19)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIHGMYTWCAPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423700 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56374-47-1 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



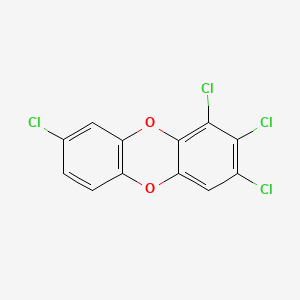
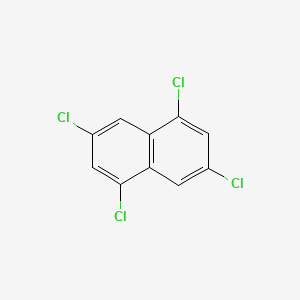
![alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde](/img/structure/B3065603.png)
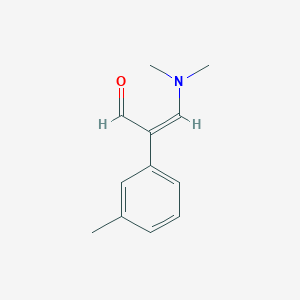
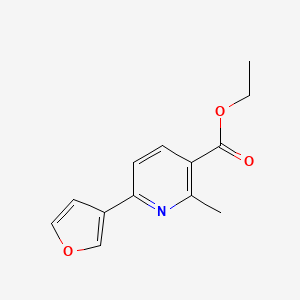
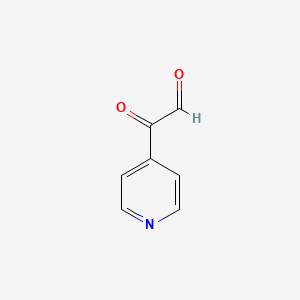
![1,4-Dithiaspiro[4.5]decan-8-yl benzoate](/img/structure/B3065632.png)

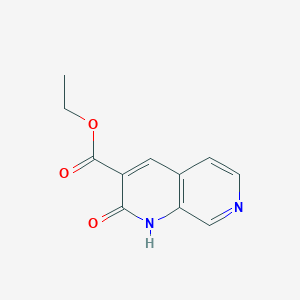

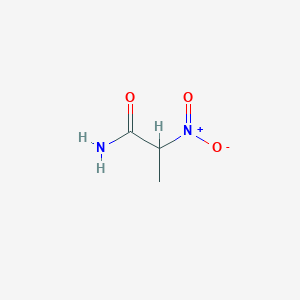
![[1,4]Benzodioxino[2,3-d]pyridazine](/img/structure/B3065646.png)

